molecular formula C15H24O B12940340 (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane

(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B12940340
M. Wt: 220.35 g/mol
InChI Key: BOWJPMUUGHPAAF-BMGVKBPPSA-N
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Description

The compound "(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane" is a bicyclic monoterpene characterized by a 7-oxabicyclo[4.1.0]heptane core. Key structural features include:

  • Stereochemistry: The (1S,4R,6R) configuration defines spatial orientation, influencing reactivity and biological interactions.
  • Substituents: A methyl group at position 1 and a (Z)-configured 6-methylhepta-2,5-dien-2-yl group at position 3.
  • Source: Identified in Pulicaria undulata essential oils via GC-MS analysis, where it contributes to the plant’s antimicrobial and antioxidant properties .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,4R,6R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7-/t13-,14-,15+/m1/s1

InChI Key

BOWJPMUUGHPAAF-BMGVKBPPSA-N

Isomeric SMILES

CC(=CC/C=C(/C)\[C@@H]1CC[C@]2([C@@H](C1)O2)C)C

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the methylhepta-dienyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs or treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Biological Activity

(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, with the CAS number 121467-35-4, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.351 g/mol
  • SMILES Notation : CC(=CC\C=C(\C)/[C@@H]1CC[C@]2(C)O[C@@H]2C1)C
  • IUPAC Name : (1S,4R,6R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its applications in pharmacology and environmental science.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • Case Study : A study assessing the efficacy of various compounds against bacterial strains found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been reported to possess anti-inflammatory properties:

  • Research Findings : Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential use in managing inflammatory diseases.

Applications in Metabolomics

The compound is also noted for its role in quality control and metabolomics:

ApplicationDescription
Quality ControlUsed in the analysis of Houttuynia cordata extracts via HS-SPME/GC-MS techniques to ensure product consistency and quality.
MetabolomicsActs as a reference standard for identifying metabolites in complex biological matrices.

Safety and Regulatory Information

Given its biological activity, it is essential to consider safety profiles and regulatory status:

  • The compound is categorized under controlled substances requiring documentation for purchase and use.
  • Safety data sheets indicate potential hazards; thus, proper handling protocols are recommended.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 7-oxabicyclo[4.1.0]heptane scaffold is shared among several terpenes, but substituent variations lead to distinct properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-Methyl, 4-((Z)-6-methylhepta-2,5-dien-2-yl) ~230 (estimated) Conjugated diene enhances antioxidant potential; rigid bicyclic core .
(1S,4R,6S)-1-Methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane 1-Methyl, 4-prop-1-en-2-yl 152.236 Simpler substituent; lacks conjugated diene, reducing radical scavenging .
2,5-Diethenyl-7-oxabicyclo[4.1.0]heptane 2,5-Diethenyl 150.22 Ethenyl groups increase ring strain; potential synthetic intermediate .
4-Methylidene-1-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane 4-Methylidene, 1-isopropyl 138.19 Methylidene group introduces sp² hybridization; possible cytotoxicity .
(1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol 6-Methyl, 2-hydroxy 128.171 Hydroxyl group improves solubility; hydrogen-bonding capability .

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